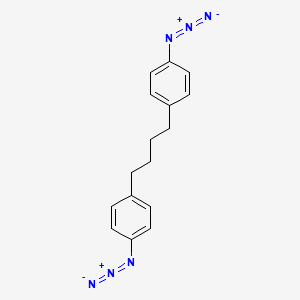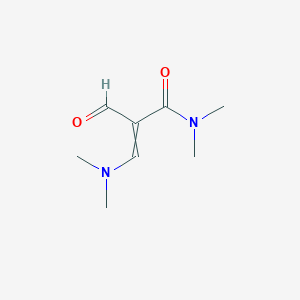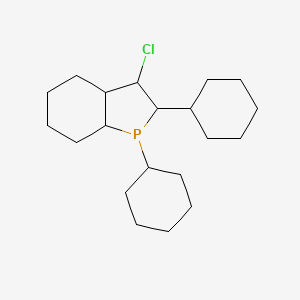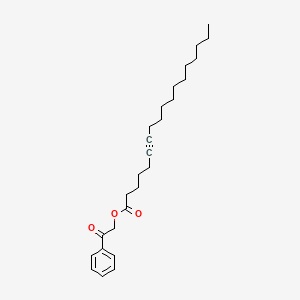![molecular formula C10H7Br5 B14364851 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene CAS No. 91524-43-5](/img/structure/B14364851.png)
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7,8,9-Pentabromobicyclo[332]deca-2,6,9-triene is a brominated organic compound with a unique bicyclic structure It is characterized by the presence of five bromine atoms attached to a bicyclo[332]deca-2,6,9-triene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene typically involves the bromination of bicyclo[3.3.2]deca-2,6,9-triene. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and optimized reaction conditions to ensure efficient production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products are less brominated bicyclic compounds.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
科学的研究の応用
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Investigated for its potential use in the development of flame retardants and other brominated materials.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s unique bicyclic structure also contributes to its reactivity and interaction with different molecular pathways.
類似化合物との比較
Similar Compounds
- 4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene
- 2,4,8,10-Tetrabrombicyclo[3.3.2]deca-2,6,9-triene
- 4-Bromobicyclo[3.3.2]deca-2,6,9-triene
Uniqueness
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene is unique due to the presence of five bromine atoms, which significantly enhances its reactivity and potential applications compared to its less brominated counterparts. The specific arrangement of bromine atoms also imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91524-43-5 |
|---|---|
分子式 |
C10H7Br5 |
分子量 |
526.7 g/mol |
IUPAC名 |
2,4,7,8,9-pentabromobicyclo[3.3.2]deca-2,6,9-triene |
InChI |
InChI=1S/C10H7Br5/c11-5-3-7(13)9-6(12)1-4(5)2-8(14)10(9)15/h1-5,9-10H |
InChIキー |
VTLSTEUFVQQWIC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2C(C(=CC1C(C=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)


![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)

![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)


![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
